N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives (which are structurally similar to piperidine) can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Sulfonamide derivatives have been synthesized and evaluated for their selective inhibition of the COX-2 enzyme over COX-1, indicating potential applications in treating inflammation-related diseases. The introduction of a fluorine atom in such compounds has been shown to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity. A potent, highly selective, and orally active COX-2 inhibitor, JTE-522, has been identified for potential use in treating rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the inhibition efficiencies of these compounds, indicating their potential application in protecting metals from corrosion (S. Kaya et al., 2016).
N-Demethylation and Functionalization in Organic Synthesis
N-fluorobenzenesulfonimide has been employed as an oxidant in the N-demethylation of N-methyl amides, showcasing a novel methodology for converting amides to carbinolamines. This process highlights the utility of sulfonamide-based compounds in organic synthesis, particularly in the context of pharmaceutical manufacturing (Xu Yi et al., 2020).
Materials Science and Drug Development
Studies on sulfonamide molecules extend to materials science, with structural investigations into compounds like AND-1184, a potential active pharmaceutical ingredient (API) for treating dementia. These studies involve single-crystal X-ray and solid-state NMR characterizations, underscoring the importance of sulfonamides in the development of new materials and drugs (Tomasz Pawlak et al., 2021).
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c1-14-12-16(19)6-7-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITZCJKLOWIDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.